molecular formula C2H4N4O B049099 3,4-Diaminofurazan CAS No. 17220-38-1

3,4-Diaminofurazan

Cat. No. B049099
CAS RN: 17220-38-1
M. Wt: 100.08 g/mol
InChI Key: JHJVSUCUNFXIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3,4-Diaminofurazan has been approached through various methods, including green synthesis and gram-grade synthesis processes. These methods typically start with dicyanopropane as the initial material, undergoing several steps, such as nitrosation, ring closure, and condensation reactions, to achieve high yields and purity levels. The optimization of synthesis conditions, like reaction temperature and time, plays a crucial role in maximizing product yield and purity (Zhang Fu-chen, 2010); (Li Jin-shan, 2006).

Molecular Structure Analysis

Characterization of 3,4-Diaminofurazan's molecular structure has been conducted using various analytical techniques such as IR, MS, 1H-NMR, and 13C-NMR. These analyses confirm the molecular structure and provide insights into the compound's energetic properties. The study of molecular and crystal structures through X-ray and quantum chemical data reveals significant insights into the compound's density and stability, crucial for energetic material applications (K. Suponitsky et al., 2009).

Chemical Reactions and Properties

3,4-Diaminofurazan undergoes various chemical reactions, leading to the formation of different compounds with potential applications in energetic materials. Reactions with carbonyl compounds, isothiocyanates, and through oxidative macrocyclocondensation have been explored, highlighting the compound's versatility in synthesizing novel materials (I. S. Vasilchenko et al., 1986); (V. Dorokhov et al., 1992).

Physical Properties Analysis

The physical properties of 3,4-Diaminofurazan, such as melting point, density, and thermal stability, are critical for its application in energetic materials. Studies have shown that the compound exhibits high density and good thermal stability, making it an attractive candidate for use in explosive formulations (R. L. Willer et al., 1992).

Chemical Properties Analysis

The chemical properties of 3,4-Diaminofurazan, including reactivity with various compounds and its role as a precursor in the synthesis of high-performance insensitive high explosives, have been thoroughly investigated. Its ability to undergo thermolysis and serve as a ballistic modifier in propellant formulations highlights its significance in the field of energetic materials (M. B. Talawar et al., 2006).

Scientific Research Applications

1. Energetic Metal-Organic Frameworks (EMOFs)

  • Methods of Application: Three metal energetic complexes based on DAF and 3-amino-1H-1,2,4-triazole (Hatz) ligands were synthesized via a routine method and fully characterized by IR, 1H NMR, 13C NMR spectroscopy, X-ray single-crystal diffraction, and DSC-TG techniques .
  • Results: The as-synthesized compounds possess highly positive heats of formation with values for 2 and 3 of 2329.30 kJ mol−1 and 3261.57 kJ mol−1, respectively, and high heats of detonation with value for 2 of 10231 kJ kg−1 . They exhibit excellent detonation performance, of which 2 has the best detonation velocity (9405 m s−1) and detonation pressure (46.64 GPa) .

2. Tuning the Hygroscopicity of Ammonium Dinitramide

  • Application Summary: DAF is used in the synthesis of a novel energetic cocrystal composed of ammonium dinitramide and DAF. This cocrystal is proposed to reduce the hygroscopicity of ammonium dinitramide, a promising oxidizer with high energy characteristics .
  • Methods of Application: The cocrystal was synthesized by antisolvent crystallization method and its properties were systematically investigated by analytical characterization and theoretical simulation calculations .
  • Results: The newly prepared cocrystal of ADN/DAF had lower hygroscopicity compared to pure ADN, and the water sorption capacity was reduced from 15.35% to 7.90% .

3. Excited Electronic State Decomposition

  • Application Summary: DAF is used in the study of gas phase excited electronic state decomposition of a furazan based, high nitrogen content energetic material .
  • Methods of Application: The study was conducted both experimentally and theoretically .
  • Results: The results of this study are not explicitly mentioned in the source .

4. Synthesis of High Energy Density Materials

  • Application Summary: DAF is used in the microwave-mediated fast synthesis of diaminoglyoxime, a key synthon for the synthesis of high energy density materials .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results of this application are not explicitly mentioned in the source .

5. Synthesis of 3-Azido-4-[(4-Nitrofurazan-3-yl)-ONN-Azoxy]Furazan

  • Application Summary: DAF is used in the synthesis of the high energy density compound 3-azido-4-[(4-nitrofurazan-3-yl)-ONN-azoxy]furazan .
  • Methods of Application: The compound was synthesized from 3-amino-4-[(4-azidofurazan-3-yl)-NNO-azoxy]furazan by a catalytic oxidation process .
  • Results: The detonation performance of this compound was estimated using density functional theory and the Monte Carlo method. The calculations predicted the density of the compound was 1.88 g·cm−3, the heat of detonation 1780.65 J·g−1, the detonation velocity 9150 m·s−1, and the detonation pressure 37.46 GPa .

6. Synthesis of 3,4-Di(nitramino)furazan

  • Application Summary: DAF is used in the synthesis of 3,4-Di(nitramino)furazan .
  • Methods of Application: An alternative route through the nitration of N-ethoxycarbonyl-protected 3,4-diaminofurazan and aqueous alkaline workup was developed .
  • Results: The results of this application are not explicitly mentioned in the source .

7. Specific Heat Capacity of 3,3′-Diamino-4,4′-Azofurazan (DAAF)

  • Application Summary: DAF is used in the study of the specific heat capacity of 3,3′-diamino-4,4′-azofurazan (DAAF), a high nitrogen content high energy material .
  • Methods of Application: The specific heat capacity of DAAF was determined by a differential scanning calorimetry .
  • Results: In the temperature range of 253–373 K, the specific heat capacity (Cp) versus T relationship can be fitted into a linear equation: Cp (J g−1 K−1) = 0.0028T + 0.26456 .

8. Synthesis of Dihydrazinium 3,4-Dinitraminofurazanate

  • Application Summary: DAF is used in the synthesis of dihydrazinium 3,4-dinitraminofurazanate, a highly energetic compound .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: This compound exhibits a very promising detonation performance (vD = 9849 m s -1; P = 40.9 GPa) and is one of the most powerful explosives to date .

9. Synthesis of High Energy Density Materials

  • Application Summary: DAF is used in the microwave-mediated fast synthesis of diaminoglyoxime, a key synthon for the synthesis of high energy density materials .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results of this application are not explicitly mentioned in the source .

Safety And Hazards

DAF is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling DAF .

properties

IUPAC Name

1,2,5-oxadiazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJVSUCUNFXIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336977
Record name 3,4-Diaminofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diaminofurazan

CAS RN

17220-38-1
Record name 3,4-Diaminofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5-oxadiazole-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Diaminofurazan
Reactant of Route 2
3,4-Diaminofurazan
Reactant of Route 3
3,4-Diaminofurazan
Reactant of Route 4
3,4-Diaminofurazan
Reactant of Route 5
Reactant of Route 5
3,4-Diaminofurazan
Reactant of Route 6
3,4-Diaminofurazan

Citations

For This Compound
380
Citations
J Dong, H Wang, Y Zhang, Y Li, K Xu - Journal of Molecular Structure, 2020 - Elsevier
A new energetic compound bis(3,4-diaminofurazan)methane (BDAFM) was synthesized and structurally characterized by X-ray diffraction. Theoretical calculation on BDAFM was …
Number of citations: 1 www.sciencedirect.com
D Hu, Y Wang, C Xiao, Y Hu, Z Zhou, Z Ren - Chinese Journal of Chemical …, 2023 - Elsevier
Ammonium dinitramide (ADN) is a promising oxidizer with high energy characteristic, which is a relatively new environmentally friendly oxidizer without halogens and carbon elements. …
Number of citations: 2 www.sciencedirect.com
RS Kusurkar, SK Goswami… - Journal of Chemical …, 2005 - journals.sagepub.com
This paper reports the first microwave-assisted synthesis of diaminoglyoxime (DAG) and diaminofurazan (DAF). The synthesis involved the vicarious nucleophilic substitution of H of …
Number of citations: 11 journals.sagepub.com
HP Ren, ZW Liu, J Lu, ZT Liu - Industrial & engineering chemistry …, 2011 - ACS Publications
1-Methyl-3-butylimidazolium decatungstate ([C 8 H 15 N 2 ] 4 W 10 O 23 , [Bmim] 4 W 10 O 23 ) was prepared from 1-butyl-3-methylimidazolium bromide and sodium tungstate in …
Number of citations: 15 pubs.acs.org
Y Li, X Wang, K Xu, B Wang, J Song… - Propellants, Explosives …, 2016 - Wiley Online Library
Hermetic thermal behavior of 3,4‐diaminofurazan (DAF) was studied by DSC method with special high‐pressure hermetic crucibles. The complete exothermic decomposition process of …
Number of citations: 7 onlinelibrary.wiley.com
GV Romanenko, SV Fokin, SE Tolstikov, GA Letyagin… - …, 2023 - pubs.rsc.org
Using single crystal XRD, it was proved that the cyclocondensation of 3,4-diaminofurazan with diethyl-2-oxosuccinate gives two products belonging to different heterocyclic systems, …
Number of citations: 0 pubs.rsc.org
AV Eremeev, VG Andrianov, IP Piskunova - Chemistry of Heterocyclic …, 1979 - Springer
Enaminofurazans were obtained by reaction of vinyl ethers with 3,4-diaminofurazan. It was established by IR and PMR spectroscopy that enaminofurazans exist in the form of a chelate …
Number of citations: 4 link.springer.com
L Qiu, Y Li, Z Wang, M Xue, Z Xu… - Propellants …, 2016 - Wiley Online Library
The solubilities of 3,4‐diaminofurazan (DAF) and 3,3′‐diamino‐4,4′‐azoxyfurazan (DAAF) were investigated in water, dichloromethane, acetonitrile, ethyl acetate, methanol, and …
Number of citations: 9 onlinelibrary.wiley.com
M Szala, M Lewandowski - Central European Journal of …, 2016 - bibliotekanauki.pl
The aim of this study was an extensive NMR analysis of 3,3’,4,4’-diaminoazoxyfurazan (DAAF) obtained by a new method that involves oxidation of 3,4-diaminofurazan to DAAF using a …
Number of citations: 1 bibliotekanauki.pl
VI Kovalenko, IV Vigalok, GG Petrova - Journal of Structural Chemistry, 1992 - Springer
The sequence of protonation of potentially possible sites in aminofurazan is under discussion. IV Tselinskii et al.[I, 2] showed by PMR and UV spectrometry that in aqueous solutions of …
Number of citations: 5 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.